3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Description
Historical Context of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab1]diazole". Despite its early discovery, widespread interest in its biological applications emerged nearly a century later. The first commercial drug containing this scaffold, oxolamine, was introduced in the 1960s as a cough suppressant. Over the past two decades, research into 1,2,4-oxadiazole derivatives has intensified due to their bioisosteric equivalence to esters and amides, offering enhanced metabolic stability in drug design.
Significance in Heterocyclic Chemistry
1,2,4-Oxadiazoles occupy a pivotal role in heterocyclic chemistry due to their:
- Versatile reactivity : The scaffold participates in hydrogen bonding and π-π stacking interactions, enabling diverse pharmacological targeting.
- Broad applications : These compounds exhibit anticancer, antimicrobial, and anti-inflammatory activities, with recent advances in agrochemicals (e.g., tioxazafen).
- Structural mimicry : Their ability to replace labile ester/amide groups in lead compounds enhances drug stability while maintaining target affinity.
Structural Features of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole core consists of a five-membered ring with oxygen at position 1 and nitrogen at positions 2 and 4. Key structural attributes of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride include:
The 4-methoxyphenyl group enhances lipophilicity, while the protonated amine improves water solubility via salt formation.
Overview of Substituted 1,2,4-Oxadiazoles
Substituents critically modulate biological activity. Comparative analysis of derivatives reveals:
The hydrochloride salt of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine exemplifies strategic substitution, combining aromatic and aliphatic moieties for balanced pharmacokinetics.
Isomeric Forms of Oxadiazoles
Oxadiazoles exist as four constitutional isomers, with distinct stability and reactivity profiles:
| Isomer | Stability (ΔG, kcal/mol) | Aromaticity Index (NICS) | Dipole Moment (Debye) | Key Applications |
|---|---|---|---|---|
| 1,2,4-Oxadiazole | 0.0 (reference) | -12.3 | 3.45 | Pharmaceuticals, agrochemicals |
| 1,3,4-Oxadiazole | +4.2 | -9.8 | 2.87 | CNS therapeutics |
| 1,2,5-Oxadiazole | +8.1 | -7.2 | 4.12 | High-energy materials |
| 1,2,3-Oxadiazole | +15.7 | Non-aromatic | 1.98 | Labile intermediates |
Density functional theory (DFT) studies confirm 1,2,4-oxadiazole’s superior stability and aromaticity, making it the preferred scaffold for drug development. The 1,2,4-isomer’s planar structure facilitates strong intermolecular interactions, critical for crystalline material design.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13;/h4-7H,2-3,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHSXASSDNKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the cyclization of hydrazides with carboxylic acids under acidic or basic conditions, followed by the introduction of the methoxyphenyl group through reactions with appropriate aldehydes.
Biological Activity
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:
- Antitumor Activity : A study demonstrated that derivatives of oxadiazoles showed potent antitumor effects. For instance, compound 7a from a related series exhibited significant cytotoxicity against Human Umbilical Vein Endothelial cells (HUVECs) and induced apoptosis via inhibition of the MetAP2 pathway .
- Antimicrobial Properties : Compounds similar to 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine have been evaluated for their antimicrobial activities. The presence of the methoxy group enhances interaction with biological targets, potentially increasing efficacy against various pathogens.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of enzymes involved in cell proliferation and apoptosis.
- Cell Signaling Pathways : The compound may influence pathways related to inflammation and cell survival. For instance, it has been shown to affect signaling cascades that regulate apoptotic processes in tumor cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
Scientific Research Applications
Medicinal Chemistry
The primary focus of research on 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is its potential as a therapeutic agent. Studies have indicated that compounds containing oxadiazole rings exhibit significant biological activities, including:
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Research has shown that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Antimicrobial Activity : There is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially serving as a lead for developing new antibiotics .
Material Science
The unique chemical properties of this compound make it suitable for use as a building block in the synthesis of more complex materials. Its ability to participate in various chemical reactions allows for the development of novel polymers and other materials with tailored properties .
Case Study 1: Anticancer Activity
A study conducted on related oxadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. The derivatives were synthesized and evaluated for their ability to inhibit cell growth. Results indicated that specific modifications to the oxadiazole structure enhanced activity against MCF-7 cells, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were screened against common bacterial pathogens. The results showed varying degrees of effectiveness, with some compounds demonstrating potent antibacterial activity comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous 1,2,4-oxadiazole derivatives, focusing on substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₂H₁₆ClN₃O₂.
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., 4-methoxy) : Increase solubility and polarity, favoring aqueous environments (e.g., drug delivery systems) .
- Electron-Withdrawing Groups (e.g., 4-chloro, 4-fluoro) : Enhance lipophilicity and membrane penetration, critical for CNS-targeted agents .
- Heterocyclic Substituents (e.g., thiophen-2-yl) : Facilitate π-π interactions with aromatic residues in enzymes or receptors .
Chain Length and Flexibility :
- Shorter chains (e.g., ethan-1-amine) improve rigidity and target specificity .
- Longer chains (e.g., pentan-1-amine) enhance pharmacokinetic profiles by increasing bioavailability .
Biological Relevance :
Preparation Methods
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles can be synthesized by reacting a hydrazide with an acid chloride or an ester in the presence of a base. This method is widely used and can be adapted for various substituents.
| Reagents | Conditions | Yield |
|---|---|---|
| Hydrazide | Acid chloride, Base (e.g., Pyridine) | 60-90% |
| Hydrazide | Ester, Base (e.g., Sodium hydroxide) | 50-80% |
Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are often synthesized through the reaction of a nitrile oxide with an alkene or alkyne. However, this method is less commonly used for complex structures like the target compound.
Challenges and Considerations
- Regioselectivity : Ensuring the correct regiochemistry during the synthesis of the oxadiazole ring and the attachment of side chains is crucial.
- Stability : Oxadiazoles can be sensitive to certain conditions, requiring careful handling and choice of reagents.
- Purification : Given the complexity of the molecule, purification might require advanced chromatographic techniques.
While specific synthesis details for 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride are not available, general strategies for oxadiazole synthesis can be adapted. The preparation of this compound would likely involve multiple steps, including the formation of the oxadiazole core, introduction of the 4-methoxyphenyl group, attachment of the propan-1-amine side chain, and formation of the hydrochloride salt. Further research and experimentation would be necessary to develop an efficient and reliable synthesis method.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The oxadiazole core is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For analogs like SLF108185117 (a structural relative with a 4-decylphenyl group), cyclization using reagents such as POCl₃ or T3P® has been employed . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of amidoxime to acylating agent), temperature (80–120°C), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis, the amine group is introduced via reductive amination or nucleophilic substitution, followed by HCl salt formation .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and methoxy group (δ ~3.8 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₃H₁₇ClN₃O₂: 282.1005) to validate molecular composition .
- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles and confirms stereochemistry.
- HPLC : Purity assessment (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture (P232, P402+404) and light (P410) . Use desiccants (e.g., silica gel) and monitor for discoloration or precipitate formation.
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the oxadiazole ring formation step?
- Methodology :
- By-product analysis : Use LC-MS to identify intermediates (e.g., uncyclized amidoxime-carboxylic acid adducts). Adjust reaction time or catalyst (e.g., switch from POCl₃ to T3P® for milder conditions) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What strategies are effective for analyzing the compound’s pharmacokinetic properties in preclinical studies?
- Methodology :
- LogP determination : Shake-flask method (octanol/water partition) predicts membrane permeability. Expected LogP ~2.5 due to the hydrophobic 4-methoxyphenyl group .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust the oxadiazole or methoxy groups to reduce CYP450-mediated degradation .
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Methodology :
- SAR studies : Compare analogs like SLF108185117 (4-decylphenyl) and the target compound (4-methoxyphenyl) in assays (e.g., enzyme inhibition, cell viability). Use docking simulations (AutoDock Vina) to map interactions with target proteins .
- Data normalization : Control for batch-to-batch variability (e.g., purity >98%) and use standardized protocols (e.g., IC₅₀ determination in triplicate) .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
